1,3-Dithiolan-2-imine

Übersicht

Beschreibung

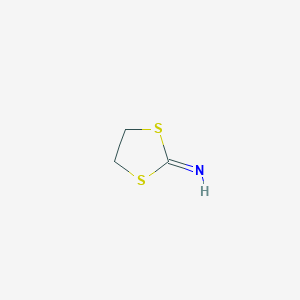

1,3-Dithiolan-2-imine is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure with two sulfur atoms and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dithiolan-2-imine can be synthesized through several methods. One common approach involves the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines . Another method includes the reaction of thiirane with methyl isothiocyanate in the presence of a tertiary amine such as triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available substrates like D-mannitol. The Ritter reaction with adamantan-1-ol and subsequent cyclization steps are employed to produce derivatives of this compound .

Analyse Chemischer Reaktionen

Contextual Relevance of Sulfur-Containing Heterocycles

The search results highlight methodologies for synthesizing and manipulating sulfur heterocycles, which may provide analogies for studying 1,3-dithiolan-2-imine:

-

1,3-Dithiolanes are typically synthesized via thioacetalization of carbonyl compounds with 1,2-ethanedithiol under acidic conditions . Deprotection often requires harsh oxidative conditions (e.g., hydrogen peroxide/iodine) .

-

3H-1,2-Dithiole-3-thiones are synthesized via sulfuration of 3-oxoesters or reactions with disulfur dichloride .

Potential Reaction Pathways for this compound

While direct data on this compound is absent, extrapolations can be made from analogous systems:

Reactivity

-

Nucleophilic additions : The imine nitrogen may react with electrophiles (e.g., alkyl halides) to form substituted derivatives.

-

Hydrolysis : Likely conversion to 1,3-dithiolan-2-one under acidic or oxidative conditions, analogous to thione-to-ketone transformations .

Key Challenges and Research Gaps

-

Stability : Imine derivatives are often prone to hydrolysis or tautomerization, requiring inert conditions.

-

Catalytic specificity : Existing catalysts (e.g., MoO₃/pumice for thione oxidation ) may not transfer directly to imine systems.

Recommended Experimental Approaches

Based on methodologies from the search results:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Precursor for Heterocycles:

1,3-Dithiolan-2-imine serves as a precursor in the synthesis of other sulfur-containing heterocycles. Its derivatives can be synthesized through reactions involving N-alkyl-1,3-oxathiolan-2-imines and potassium thiocyanate under specific conditions, often utilizing alcohols as solvents. This reaction can yield various substituted derivatives which are useful in further chemical synthesis.

Reagent in Organic Synthesis:

The compound is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic reactions. It can form covalent bonds with electrophiles, making it valuable for constructing complex molecular architectures.

Biological Applications

Enzyme Inhibition:

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting glycosylases. This property is significant for developing therapeutic agents aimed at diseases where these enzymes are implicated.

Antimicrobial and Antiviral Properties:

The compound has been explored for its potential antimicrobial and antiviral activities. Studies suggest that its structure may allow it to interact with biological macromolecules, influencing cellular processes and potentially leading to therapeutic applications .

Medicinal Chemistry

Pharmacological Properties:

Compounds containing dithiolane structures often exhibit antioxidant properties due to their capacity to scavenge free radicals. The imine functionality may enhance interactions with biological targets, suggesting potential applications in treating conditions such as cancer and infections.

Case Study: N-(4-Hexylphenyl)-1,3-dithiolan-2-imine

This derivative has shown promise in preliminary studies for its pharmacological properties. Interaction studies indicate it may bind to specific cellular targets, influencing various biological processes. Techniques like surface plasmon resonance have been employed to quantify these interactions.

Industrial Applications

Materials Development:

In industry, this compound is investigated for developing materials with high electrical conductivity and molecular switches. These applications leverage the unique electronic properties of sulfur-containing compounds.

Wirkmechanismus

The mechanism of action of 1,3-Dithiolan-2-imine involves its interaction with molecular targets such as enzymes. The presence of sulfur atoms in the compound slows down reactions of monosaccharides, allowing it to act as an inhibitor of enzymes like glycosylases . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

1,3-Dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in their chemical reactivity and applications.

1,3-Oxathiolanes: Similar in structure but contain an oxygen atom instead of a nitrogen atom, leading to different chemical properties and uses.

Uniqueness: 1,3-Dithiolan-2-imine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties, making it valuable in various applications, particularly as enzyme inhibitors and in the synthesis of sulfur-containing heterocycles .

Biologische Aktivität

1,3-Dithiolan-2-imine is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing two sulfur atoms and one nitrogen atom. Its molecular formula is , which contributes to its reactivity and interaction with biological targets. The presence of sulfur atoms enhances its ability to form complexes with various biomolecules, making it a candidate for enzyme inhibition studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Its mechanism involves:

- Enzyme Inhibition : this compound has been shown to inhibit glycosylases, enzymes that play a crucial role in DNA repair processes. This inhibition can lead to increased levels of DNA damage in cells, which may have therapeutic implications in cancer treatment.

- Antioxidant Properties : Compounds with dithiolane structures often exhibit antioxidant activity. This property is significant as it suggests potential protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that derivatives of this compound can effectively bind to glycosylases. A study indicated that the binding affinity of these compounds could be quantitatively assessed using techniques such as surface plasmon resonance.

- Antioxidant Studies : A study investigating the antioxidant properties of various dithiolane derivatives found that this compound exhibited significant free radical scavenging activity. This suggests potential applications in developing supplements for oxidative stress-related conditions.

- Anticancer Research : Investigations into the anticancer potential of this compound derivatives have shown promising results in enhancing the efficacy of existing chemotherapeutic agents. This synergy could lead to reduced dosages and minimized side effects in cancer therapy .

Eigenschaften

IUPAC Name |

1,3-dithiolan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJIZHQXNUAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963273 | |

| Record name | 1,3-Dithiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-81-5 | |

| Record name | 1,3-Dithiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.